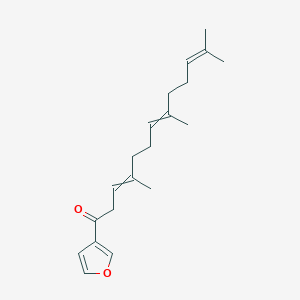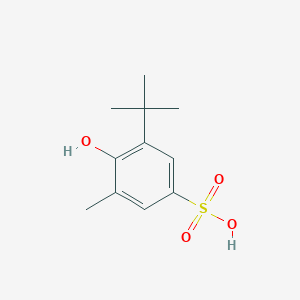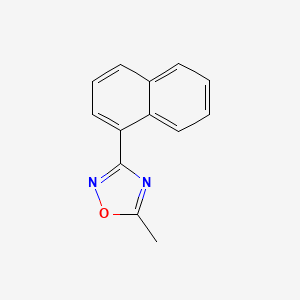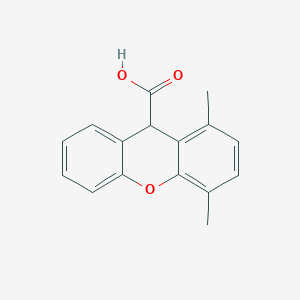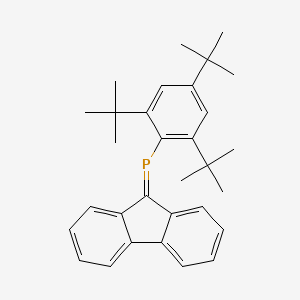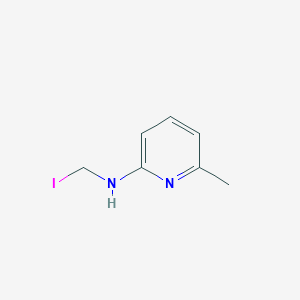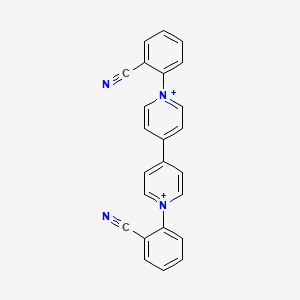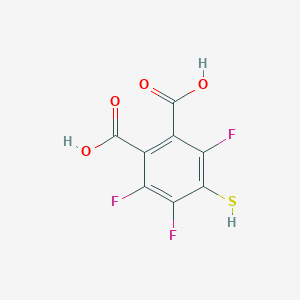
Silanamine, N-cyclohexyl-1-(1,1-dimethylethyl)-1,1-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silanamine, N-cyclohexyl-1-(1,1-dimethylethyl)-1,1-diphenyl-: is a specialized organosilicon compound Organosilicon compounds are characterized by the presence of silicon atoms bonded to carbon atoms This particular compound features a silanamine core with various substituents, including cyclohexyl, tert-butyl, and diphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Silanamine, N-cyclohexyl-1-(1,1-dimethylethyl)-1,1-diphenyl- typically involves the reaction of appropriate silanes with amines under controlled conditions. One common method includes the reaction of chlorosilanes with amines in the presence of a base, such as triethylamine, to facilitate the substitution reaction. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Silanamine, N-cyclohexyl-1-(1,1-dimethylethyl)-1,1-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as halides and alkoxides, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane derivatives. Substitution reactions can result in a wide range of substituted silanamines.
科学的研究の応用
Silanamine, N-cyclohexyl-1-(1,1-dimethylethyl)-1,1-diphenyl- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty polymers and materials with enhanced properties, such as increased thermal stability and resistance to degradation.
作用機序
The mechanism of action of Silanamine, N-cyclohexyl-1-(1,1-dimethylethyl)-1,1-diphenyl- involves its interaction with molecular targets through its functional groups. The cyclohexyl, tert-butyl, and diphenyl groups contribute to its binding affinity and specificity. The compound can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- Silanamine, N-cyclohexyl-1-(1,1-dimethylethyl)-1,1-difluoro-
- Silanamine, N-cyclohexyl-1-(1,1-dimethylethyl)-1,1-dichloro-
- Silanamine, N-cyclohexyl-1-(1,1-dimethylethyl)-1,1-dibromo-
Uniqueness
Silanamine, N-cyclohexyl-1-(1,1-dimethylethyl)-1,1-diphenyl- is unique due to the presence of the diphenyl groups, which impart distinct chemical and physical properties. These groups enhance its stability and reactivity, making it suitable for specific applications that similar compounds may not be able to achieve.
特性
CAS番号 |
107969-85-7 |
|---|---|
分子式 |
C22H31NSi |
分子量 |
337.6 g/mol |
IUPAC名 |
N-[tert-butyl(diphenyl)silyl]cyclohexanamine |
InChI |
InChI=1S/C22H31NSi/c1-22(2,3)24(20-15-9-5-10-16-20,21-17-11-6-12-18-21)23-19-13-7-4-8-14-19/h5-6,9-12,15-19,23H,4,7-8,13-14H2,1-3H3 |
InChIキー |
YJLXZCDYXWLZED-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)NC3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{6-[Methyl(diphenyl)silyl]hexa-1,3,5-triyn-1-yl}morpholine](/img/structure/B14325565.png)
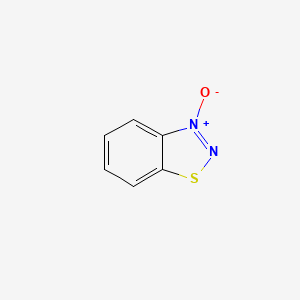
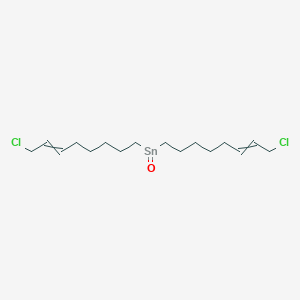
![N-Ethyl-N-methyl-N-[(5-methyl-1H-imidazol-4-yl)methyl]ethanaminium methyl sulfate](/img/structure/B14325581.png)
